molecular formula C7H4F3NO3S B349313 4-(Trifluoromethylsulphinyl)nitrobenzene CAS No. 394-60-5

4-(Trifluoromethylsulphinyl)nitrobenzene

Cat. No.: B349313
CAS No.: 394-60-5
M. Wt: 239.17g/mol
InChI Key: FEEZTKJJCSPLDF-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulphinyl)nitrobenzene is an organic compound with the molecular formula C7H4F3NO3S and a molecular weight of 239.17 g/mol It is characterized by the presence of a trifluoromethylsulphinyl group and a nitro group attached to a benzene ring

Preparation Methods

One common method includes the reaction of 4-nitrobenzene with trifluoromethylsulphinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethylsulphinyl)nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzene derivatives.

Scientific Research Applications

4-(Trifluoromethylsulphinyl)nitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulphinyl)nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylsulphinyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethylsulphinyl)nitrobenzene can be compared with other similar compounds, such as:

    4-(Trifluoromethylthio)nitrobenzene: This compound has a trifluoromethylthio group instead of a trifluoromethylsulphinyl group, resulting in different chemical and biological properties.

    4-Nitrophenyl trifluoromethyl sulphoxide: This compound is structurally similar but has different reactivity and applications.

    1-Nitro-4-trifluoromethanesulfinylbenzene: Another similar compound with slight variations in its chemical structure and properties.

Biological Activity

4-(Trifluoromethylsulphinyl)nitrobenzene is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a trifluoromethylsulphinyl group attached to a nitrobenzene moiety. This structure influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Studies have shown that nitro-substituted aromatic compounds often possess antimicrobial properties. For instance, nitrobenzene derivatives have been evaluated for their effectiveness against various bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which damage cellular components.

Anticancer Potential

Compounds containing trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted that similar trifluoromethylated compounds demonstrated selective inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells . This suggests that this compound may also exhibit potential anticancer activity through similar pathways.

Case Studies

  • Inhibition of Phytoene Desaturase : A study on related compounds revealed that certain trifluoromethylated derivatives acted as potent inhibitors of phytoene desaturase (PDS), an important enzyme in carotenoid biosynthesis. These inhibitors displayed significant herbicidal activity against various weed species .
  • Toxicological Assessments : Research on nitrobenzene has provided insights into the toxicological profile relevant to this compound. Nitrobenzene exposure has been linked to adverse health effects, including hematotoxicity and potential carcinogenicity. The metabolism of nitrobenzene involves the formation of reactive intermediates that can lead to oxidative stress and damage to cellular components .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialROS generation
AnticancerInhibition of Bcl-2/Bcl-xL
HerbicidalInhibition of phytoene desaturase
ToxicityHematotoxicity, oxidative stress

Properties

IUPAC Name

1-nitro-4-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEZTKJJCSPLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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